4-Amino-3-(tert-butyl)benzaldehyde, with the chemical formula and CAS number 137345918, is an aromatic compound characterized by the presence of an amino group and a tert-butyl group attached to a benzaldehyde moiety. This compound features a molecular weight of 179.25 g/mol and is known for its distinctive structural properties, which include a benzene ring with substituents that influence its reactivity and biological activity.
Research indicates that 4-Amino-3-(tert-butyl)benzaldehyde exhibits notable biological activities. It has been studied for its potential as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can have implications for treating neurodegenerative diseases such as Alzheimer's disease. Additionally, derivatives of this compound have shown antioxidant properties, making them potential candidates for further pharmacological development .
Several synthesis methods exist for producing 4-Amino-3-(tert-butyl)benzaldehyde, including:
4-Amino-3-(tert-butyl)benzaldehyde finds applications in various fields:
Interaction studies involving 4-Amino-3-(tert-butyl)benzaldehyde focus primarily on its enzymatic interactions. For instance, studies have demonstrated that it can act as a competitive inhibitor for acetylcholinesterase, affecting enzyme kinetics and potentially influencing therapeutic strategies for neurodegenerative disorders . Investigations into its binding affinity and interaction mechanisms are ongoing to better understand its pharmacological potential.
Several compounds share structural similarities with 4-Amino-3-(tert-butyl)benzaldehyde. Here are a few notable examples:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 4-Amino-2,6-di-tert-butylphenol | 17610-00-3 | 1.00 | Exhibits antioxidant properties |
| 3-tert-Butylbenzaldehyde | 23039-28-3 | 0.96 | Lacks amino functionality |
| 2-Amino-5-tert-butylphenol | 34246-57-6 | 0.96 | Known for its use in dyes and pigments |
| 4-Nitro-3-(tert-butyl)benzaldehyde | 20034-50-8 | 0.90 | Precursor for various synthetic pathways |
These compounds highlight the unique characteristics of 4-Amino-3-(tert-butyl)benzaldehyde, particularly its amino functionality which enhances its biological activity compared to others lacking such features.
4-Amino-3-(tert-butyl)benzaldehyde is systematically named according to IUPAC guidelines as 4-amino-3-(2-methylpropan-2-yl)benzaldehyde. Its molecular formula is C₁₁H₁₅NO, derived from the benzaldehyde backbone (C₇H₆O) modified with a tert-butyl group (C₄H₉) and an amino group (NH₂). The molecular weight calculates to 177.24 g/mol, consistent with the addition of these substituents.
The compound’s structure features a benzene ring with three distinct functional groups:
The tert-butyl group’s bulkiness stabilizes the molecule against steric strain in planar aromatic systems, while the electron-donating amino group influences the electronic distribution of the ring, modulating reactivity at the aldehyde site.
The synthesis of tert-butyl-substituted benzaldehyde derivatives emerged in the mid-20th century alongside advancements in Friedel-Crafts alkylation and directed ortho-metalation strategies. While the exact discovery timeline of 4-amino-3-(tert-butyl)benzaldehyde remains undocumented in publicly available literature, its structural analogs—such as 4-(bis(4-(3,6-di-tert-butylcarbazol-9-yl)phenyl)amino)benzaldehyde—highlight the tert-butyl group’s role in enhancing thermal stability and solubility in nonpolar media.
The tert-butyl group’s incorporation into aromatic systems gained prominence in the 1980s for designing ligands in asymmetric catalysis and photostable polymers. The amino-aldehyde motif, as seen in this compound, likely originated from Schiff base chemistry, where such intermediates are pivotal in synthesizing imines for coordination complexes.
In modern research, 4-amino-3-(tert-butyl)benzaldehyde serves as a multifunctional building block due to its reactive aldehyde and amino groups. Key applications include:
Comparative studies of tert-butyl-substituted benzaldehydes, such as 4-(tert-butyl)-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide, demonstrate enhanced metabolic stability in bioactive molecules, underscoring this compound’s potential in medicinal chemistry.